
Ethyl 2-((cyclopropylmethoxy)amino)benzoate
Overview
Description
Ethyl 2-((cyclopropylmethoxy)amino)benzoate is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol It is a benzoate ester derivative, characterized by the presence of a cyclopropylmethoxy group attached to the amino group on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((cyclopropylmethoxy)amino)benzoate typically involves the reaction of 2-aminobenzoic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified with ethanol to yield the final product . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with the addition of a dehydrating agent like thionyl chloride to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((cyclopropylmethoxy)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoates, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-((cyclopropylmethoxy)amino)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-((cyclopropylmethoxy)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Ethyl 2-((cyclopropylmethoxy)amino)benzoate can be compared with other similar compounds, such as:
Ethyl 2-aminobenzoate: This compound lacks the cyclopropylmethoxy group, making it less sterically hindered and potentially less reactive in certain chemical reactions.
Benzoic acid derivatives: These compounds share the benzoate core structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 2-(cyclopropylmethoxyamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-16-13(15)11-5-3-4-6-12(11)14-17-9-10-7-8-10/h3-6,10,14H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDHDCNNQCKOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NOCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![racemic-(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B8092356.png)
![3-[[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B8092375.png)
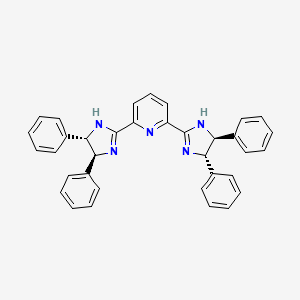
![rel-(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8092384.png)
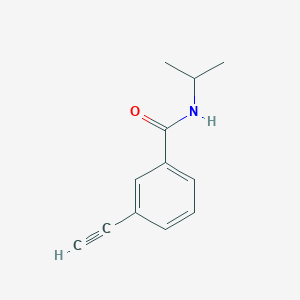
![7-Bromo-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B8092404.png)
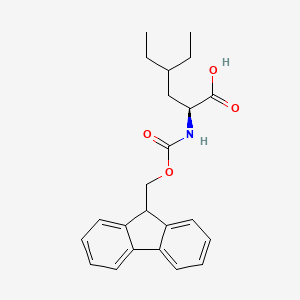
![5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B8092424.png)
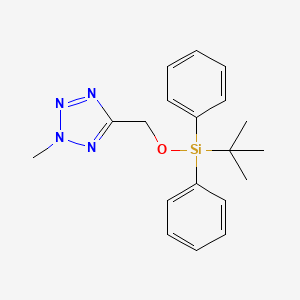
![Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B8092430.png)
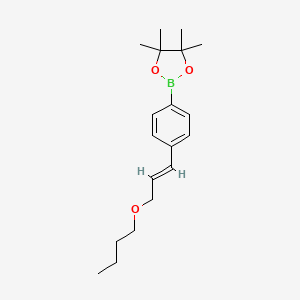
![4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol](/img/structure/B8092446.png)
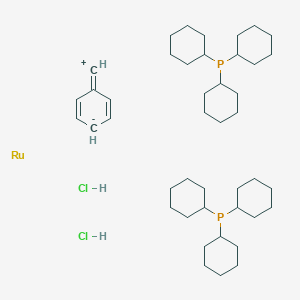
![2,6-Bis[(5S)-5alpha-phenyl-2-oxazoline-2-yl]pyridine](/img/structure/B8092454.png)
